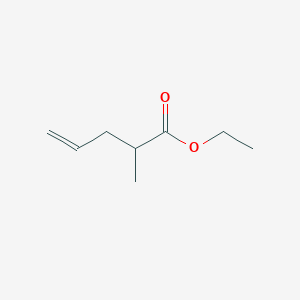
2,2-Difluoro-1,3-benzodioxole
Übersicht
Beschreibung
2,2-Difluoro-1,3-benzodioxole is a fluorinated building block with the empirical formula C7H4F2O2 . It is an intermediate compound used especially for the preparation of products for agricultural chemistry and for the synthesis of pharmaceutical products .
Synthesis Analysis
2,2-Difluoro-1,3-benzodioxole can be synthesized by reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst . Another method involves the reaction of 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator .Molecular Structure Analysis
The molecular weight of 2,2-Difluoro-1,3-benzodioxole is 158.10 . It has two fluorine atoms attached to the second carbon atom in the benzodioxole ring .Chemical Reactions Analysis
Pseudomonas putida F1 can catalyze the defluorination of 2,2-Difluoro-1,3-Benzodioxole at an initial rate of 2,100 nmol/h per mg cellular protein . This is orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms .Physical And Chemical Properties Analysis
2,2-Difluoro-1,3-benzodioxole is a liquid with a density of 1.303 g/mL at 25 °C and a refractive index of 1.444 . It has a boiling point of 125.1±40.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Fluorinated Building Blocks
2,2-Difluoro-1,3-benzodioxole is used as a fluorinated building block in chemical synthesis . Fluorinated compounds have unique properties such as high thermal and oxidative stability, low refractive index, and low surface energy, making them useful in a variety of applications.
Organic Synthesis Precursor
5-Bromo-2,2-difluoro-1,3-benzodioxole, a derivative of 2,2-Difluoro-1,3-benzodioxole, is used as a precursor in organic synthesis . It can be used to prepare other complex organic compounds.
Preparation of Carboxylic Acid Derivatives
It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid . Carboxylic acids and their derivatives are widely used in the synthesis of a variety of organic substances.
Intermediate in Active Pharmaceutical Ingredients
5-Bromo-2,2-difluoro-1,3-benzodioxole serves as an intermediate in the synthesis of active pharmaceutical ingredients . This highlights its importance in the field of medicinal chemistry.
Intermediate in Agrochemicals
This compound also finds use as an intermediate in the synthesis of agrochemicals . Agrochemicals, such as pesticides and fertilizers, play a crucial role in improving crop yield and quality.
Intermediate in Dyestuff Field
It is used as an intermediate in the dyestuff field . Dyes are used in a variety of industries, including textiles, plastics, food, and cosmetics.
Safety And Hazards
Zukünftige Richtungen
2,2-Difluoro-1,3-benzodioxole is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . Future research directions include exploring its potential as a drug delivery system, developing more efficient synthesis methods, and determining the optimal dosage and mode of administration.
Eigenschaften
IUPAC Name |
2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOGZQDAXUUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166398 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-benzodioxole | |
CAS RN |
1583-59-1 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,2-difluoro-1,3-benzodioxole unique in terms of its chemical reactivity?
A1: 2,2-Difluoro-1,3-benzodioxole exhibits exceptional acidity compared to simple arenes like anisole or even 1,3-benzodioxole. This is attributed to the presence of the difluoromethylene group, making it highly susceptible to deprotonation and subsequent reactions with electrophiles. Research has shown that it undergoes ortho-lithiation approximately 5000 times faster than 1,3-benzodioxole, highlighting the profound impact of fluorine substitution on its reactivity. []
Q2: How does the structure of 2,2-difluoro-1,3-benzodioxole lend itself to the synthesis of diverse derivatives?
A2: The inherent reactivity of 2,2-difluoro-1,3-benzodioxole, particularly its susceptibility to ortho-lithiation, makes it a versatile precursor for a wide array of derivatives. [] Researchers have successfully demonstrated its conversion into various derivatives by first performing a hydrogen/metal permutation at the most acidic site, followed by the introduction of diverse electrophiles. [] These modifications allow for the generation of libraries of functionalized compounds with potential applications in various fields.
Q3: What are the potential applications of 2,2-difluoro-1,3-benzodioxole derivatives in organic synthesis?
A3: The unique reactivity of 2,2-difluoro-1,3-benzodioxole has been exploited to synthesize valuable building blocks for more complex molecules. For instance, researchers have synthesized fluoroalkoxy arylboronic esters, a versatile class of compounds, through iridium-catalyzed aromatic C-H borylation of 2,2-difluoro-1,3-benzodioxole derivatives. [] These esters serve as crucial intermediates in various cross-coupling reactions, enabling the construction of complex molecular architectures.
Q4: Can you elaborate on the use of 2,2-difluoro-1,3-benzodioxole in the synthesis of chiral ligands for asymmetric catalysis?
A4: 2,2-Difluoro-1,3-benzodioxole serves as a key starting material in the multi-step synthesis of enantiomerically pure (R)- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole, commonly known as DIFLUORPHOS®. [] This chiral diphosphine ligand plays a crucial role in various transition metal-catalyzed asymmetric reactions, leading to the formation of enantiomerically enriched compounds.
Q5: What are the advantages of using DIFLUORPHOS® as a chiral ligand in asymmetric synthesis?
A5: DIFLUORPHOS® displays exceptional enantioselectivity in various catalytic asymmetric transformations. [] For example, it has been successfully employed in the asymmetric hydrogenation of 2-aryl-substituted quinolinium salts, demonstrating high enantiomeric excesses. [] The rigid biaryl framework and the electron-withdrawing nature of the fluorine atoms in DIFLUORPHOS® contribute to its remarkable catalytic performance.
Q6: How does the presence of the trifluoromethoxy group influence the reactivity of aromatic compounds?
A6: The trifluoromethoxy group exhibits a strong electron-withdrawing nature, significantly impacting the reactivity of aromatic compounds. [] Studies have demonstrated that the trifluoromethoxy group surpasses the methoxy and trifluoromethyl groups in its ability to facilitate hydrogen/metal exchange at the ortho position of aromatic rings. This effect is attributed to a combination of sigma- and pi-polarizing interactions exerted by the trifluoromethoxy group.
Q7: Is there evidence of microbial degradation of compounds containing the 2,2-difluoro-1,3-benzodioxole moiety?
A7: Yes, research indicates that the bacterium Pseudomonas putida F1 can degrade 2,2-difluoro-1,3-benzodioxole (DFBD). [] This degradation process involves the enzyme toluene dioxygenase, which initiates the oxidation of DFBD. This discovery challenges the conventional perception of polyfluorinated compounds as resistant to biodegradation and highlights the potential for microbial remediation of environmental contaminants containing the DFBD moiety.
Q8: How is 4-formyl-2,2-difluoro-1,3-benzodioxole utilized in pesticide synthesis?
A8: 4-formyl-2,2-difluoro-1,3-benzodioxole acts as a crucial intermediate in the synthesis of fludioxonil, a widely used fungicide. [] A novel synthetic approach utilizes a reaction between 4-formyl-2,2-difluoro-1,3-benzodioxole and bromoacetonitrile triphenyl phosphate, resulting in the formation of (E)-3-(2,2-difluoro-1,3-benzodioxolame-4-yl) acrylonitrile, a key precursor to fludioxonil. [] This method offers a more environmentally friendly and cost-effective alternative to traditional synthesis routes.
Q9: Can you describe the synthesis and application of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile?
A9: 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile is another important building block accessible from 2,2-difluoro-1,3-benzodioxole. This compound is prepared via a multi-step synthesis involving the reaction of catechol with dibromodifluoromethane, followed by further transformations to yield the desired product. [] This synthetic method offers high purity and yield, demonstrating its potential for industrial-scale production of fludioxonil. []
Q10: What is the significance of the crystal structure of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)-1H-pyrrole-3-carbonitrile?
A10: The crystal structure of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)-1H-pyrrole-3-carbonitrile reveals a planar 2,2-difluoro-1,3-benzodioxole ring system slightly twisted relative to the pyrrole ring. [] This information provides valuable insights into the molecular geometry and packing arrangement of the compound, which can be crucial for understanding its physical and chemical properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)


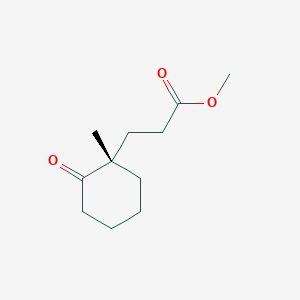
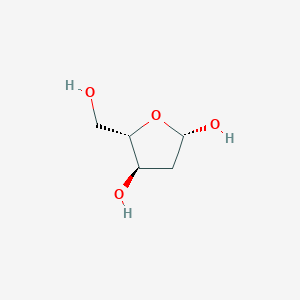


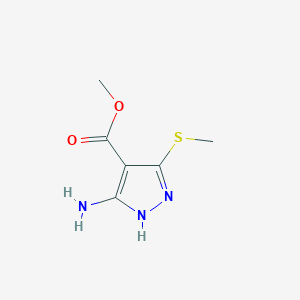


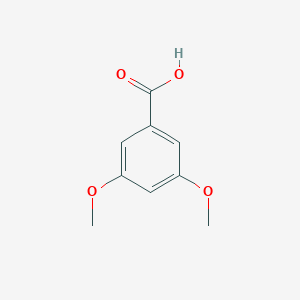
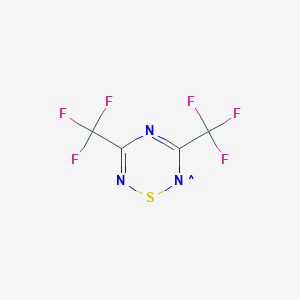
![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)
